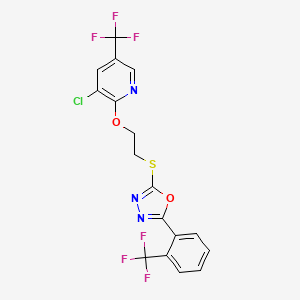
Antibacterial agent 66
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 66 is a compound known for its potent activity against various bacterial strains, including Xanthomonas oryzae pv. oryzae. This compound has garnered attention due to its effectiveness in inhibiting bacterial growth, making it a valuable asset in the fight against bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of antibacterial agent 66 involves the incorporation of silver nanoparticles into Polyamide 66 (PA66) nanofiber mats using an electrospinning technique . This method ensures the production of small-sized silver nanoparticles, which are then characterized using various techniques such as UV-visible spectrophotometry, Fourier-transform infrared spectroscopy, X-ray diffraction, and transmission electron microscopy .
Industrial Production Methods: In situ polymerization is another method used to produce this compound. This involves the integration of a nano-heterojunction material into PA66 via in situ polymerization methods . The resulting composites exhibit excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 66 undergoes various chemical reactions, including complexation reactions with metal ions. These reactions are confirmed by shifts in oxygen peaks in X-ray photoelectron spectroscopy spectra .
Common Reagents and Conditions: The synthesis of this compound involves the use of reducing agents such as Helichrysum arenarium extract, which acts as both a reducing and capping agent in the green synthesis of silver nanoparticles .
Major Products Formed: The major products formed from these reactions include PA66-based nanofiber mats with incorporated silver nanoparticles, which exhibit significant antibacterial performance .
Scientific Research Applications
Antibacterial agent 66 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of antibacterial polyamide composites, which have applications in various fields due to their strong mechanical properties and antibacterial activity.
Biology: The compound is evaluated for its antibacterial performance against various bacterial strains, making it a valuable tool in microbiological research.
Medicine: this compound is explored for its potential use in medical devices and materials that require antibacterial properties to prevent infections.
Industry: The compound is applied in wastewater treatment as a catalyst for the degradation of organic dyes, showcasing its environmental benefits.
Mechanism of Action
The mechanism of action of antibacterial agent 66 involves the interaction of silver nanoparticles with bacterial cell walls. The nanoparticles disrupt the cell wall synthesis and function, leading to bacterial cell death . Additionally, the compound interferes with the function of ATP synthases, reducing ATP production and ultimately inhibiting bacterial growth .
Comparison with Similar Compounds
Polyamide 66 (PA66): A prominent member of the polyamide materials group, known for its engineering plastic properties.
Silver Nanoparticles: Widely used for their antibacterial properties in various applications.
Beta Lactam Derivatives: The oldest class of antibiotics used to treat bacterial infections.
Uniqueness: Antibacterial agent 66 stands out due to its incorporation of silver nanoparticles into PA66 nanofiber mats, which enhances its antibacterial activity and mechanical properties. This unique combination makes it a versatile compound with applications in multiple fields, from medicine to environmental science .
Properties
Molecular Formula |
C17H10ClF6N3O2S |
|---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H10ClF6N3O2S/c18-12-7-9(16(19,20)21)8-25-14(12)28-5-6-30-15-27-26-13(29-15)10-3-1-2-4-11(10)17(22,23)24/h1-4,7-8H,5-6H2 |
InChI Key |
WCJPBKRHSRURBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCCOC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















